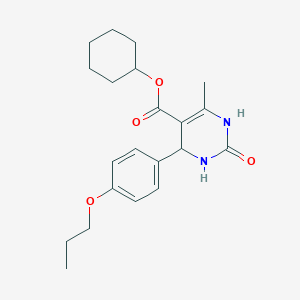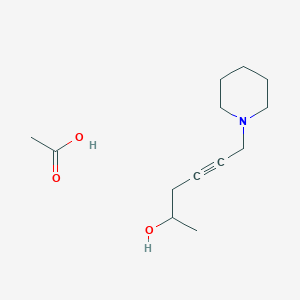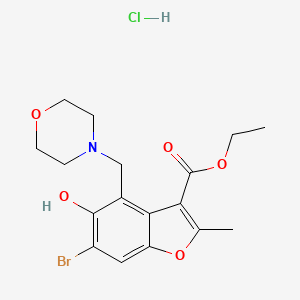![molecular formula C24H20ClN3O3S B5249147 5-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5249147.png)
5-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.
Formation of the Carbamothioyl Linkage: The carbamothioyl linkage is formed by reacting the benzoxazole derivative with a suitable isothiocyanate.
Introduction of the Methoxybenzamide Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, leading to the formation of amines or reduced heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced heterocycles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring and the phenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: This compound shares a similar benzamide structure but lacks the benzoxazole ring.
5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide: This compound has a similar chloro and phenyl substitution but features an indole ring instead of a benzoxazole ring.
Uniqueness
The uniqueness of 5-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide lies in its combination of a benzoxazole ring with a phenyl group and a benzamide moiety. This unique structure provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-13-10-14(2)21-19(11-13)27-23(31-21)15-4-7-17(8-5-15)26-24(32)28-22(29)18-12-16(25)6-9-20(18)30-3/h4-12H,1-3H3,(H2,26,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHFMIQTGZKOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate](/img/structure/B5249073.png)

![N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B5249080.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5249094.png)
![3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile](/img/structure/B5249102.png)
![1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5249105.png)

![ethyl [(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5249125.png)
![1-(4-chlorobenzyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5249130.png)

![5-chloro-2-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5249150.png)
![4-({BUTYL[(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL)METHYL]AMINO}METHYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE](/img/structure/B5249153.png)
![3-Methoxy-4-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5249169.png)
